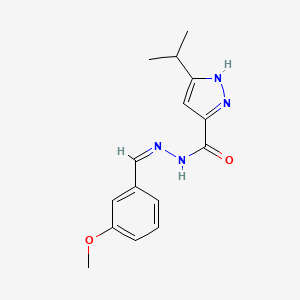

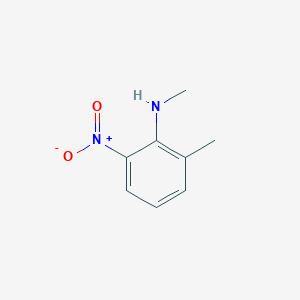

(Z)-3-isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

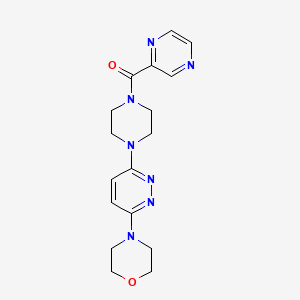

(Z)-3-isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide, also known as LQFM064, is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Antitumor Activity

(Z)-3-isopropyl-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide: has been investigated for its potential as an antitumor agent. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various tumor cells in vitro. For instance, those with a 3-nitrophenyl substituent at the C5 carbon atom demonstrated high efficiency against M-HeLa (cervical adenocarcinoma) cells while maintaining low cytotoxicity against normal liver cells .

Supramolecular Chemistry and Crystal Structure

The compound’s crystal structure and non-covalent interactions have been explored. Researchers have characterized it using techniques such as 1H/13C NMR, IR spectroscopy, mass spectrometry, and single crystal X-ray diffraction (SCXRD). Notably, the type of hydrogen bonding plays a crucial role in chiral discrimination within the crystalline phase. Different hydrogen bonding patterns lead to distinct supramolecular assemblies, including 1D heterochiral chains, conglomerate crystallization, and 2D layers. Additionally, halogen bonding introduces new motifs in self-assembly .

Curcumin Analogue with Anti-Tumor Properties

Interestingly, (Z)-3-isopropyl-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide shares structural similarities with curcumin. Specifically, the synthetic analogue (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) has been studied for its anti-tumor, anti-metastatic, and anti-invasion properties against estrogen receptor (ER)-negative breast cancer cells both in vitro and in vivo .

Synthesis of Novel Aromatic Compounds

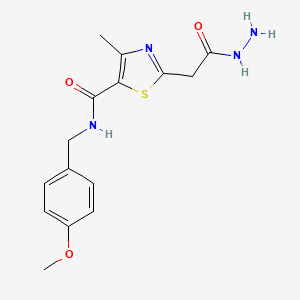

The compound belongs to the class of thiazolo [3,2-a]pyrimidines. Its synthesis involves the reaction of the hydrochloride of the appropriate thiazolo [3,2-a]pyrimidine with 2-hydroxy-3-methoxybenzaldehyde. The resulting derivatives exhibit diverse substitution patterns at the 5 position, contributing to their unique properties .

Biological Activity Beyond Tumor Cells

While antitumor activity is a prominent feature, further exploration is warranted to uncover other biological effects. Investigating its impact on other cell types, enzymatic reactions, or signaling pathways could reveal additional applications.

Mechanism of Action

Target of Action

Similar compounds have been reported to target enzymes like dpp-4, ptp-1b, α-amylase, and α-glucosidase . These enzymes play crucial roles in various biological processes, including glucose metabolism and insulin signaling, which are critical in conditions like diabetes .

Mode of Action

It can be inferred that the compound might interact with its targets (enzymes) and inhibit their activity, leading to changes in the biological processes they regulate .

Biochemical Pathways

(Z)-3-isopropyl-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide may affect several biochemical pathways due to its potential multi-target inhibitory activity. For instance, by inhibiting DPP-4, it could impact the incretin pathway, which is involved in insulin secretion. Similarly, inhibition of α-amylase and α-glucosidase could affect carbohydrate digestion and absorption, thereby influencing blood glucose levels .

Pharmacokinetics

Similar compounds have been synthesized to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

Based on its potential targets, it can be inferred that the compound might lead to decreased blood glucose levels by affecting insulin secretion and carbohydrate digestion .

properties

IUPAC Name |

N-[(Z)-(3-methoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-10(2)13-8-14(18-17-13)15(20)19-16-9-11-5-4-6-12(7-11)21-3/h4-10H,1-3H3,(H,17,18)(H,19,20)/b16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFWRWXTIJMCQB-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=NN1)C(=O)N/N=C\C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2449167.png)

![1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2449172.png)

![N-[bis(ethylsulfanyl)methyl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B2449175.png)

![2-(Benzyloxy)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2449183.png)

![6-((2,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2449187.png)